
Trimethylsilyl 3-(trimethylsilyl)propynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethylsilyl(trimethylsilyl)propynoate, also known as 3-(Trimethylsilyl)propynoic acid trimethylsilyl ester, is a chemical compound with the molecular formula C9H18O2Si2. It is a derivative of propynoic acid where both the carboxyl and acetylenic hydrogen atoms are replaced by trimethylsilyl groups. This compound is known for its utility in organic synthesis, particularly in cycloaddition reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trimethylsilyl(trimethylsilyl)propynoate can be synthesized through the reaction of trimethylsilylacetylene with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silyl groups. The reaction can be represented as follows:
(CH3)3SiC≡CH+(CH3)3SiCl→(CH3)3SiC≡CCO2Si(CH3)3
Industrial Production Methods
In an industrial setting, the production of trimethylsilyl(trimethylsilyl)propynoate involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
Trimethylsilyl(trimethylsilyl)propynoate undergoes various types of chemical reactions, including:
Cycloaddition Reactions: It is commonly used in [2+2+2] cycloaddition reactions to form complex cyclic structures.
Substitution Reactions: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to form propynoic acid derivatives.
Common Reagents and Conditions
Cycloaddition: Catalysts such as transition metals (e.g., rhodium, cobalt) are used.
Substitution: Reagents like halogens or nucleophiles can be employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis process.
Major Products
Cycloaddition: Formation of cyclic compounds.
Substitution: Various substituted propynoic acid derivatives.
Hydrolysis: Propynoic acid and its derivatives.
Applications De Recherche Scientifique
Trimethylsilyl(trimethylsilyl)propynoate has diverse applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Material Science: Employed in the preparation of advanced materials with specific properties.
Pharmaceuticals: Utilized in the synthesis of bioactive compounds and drug intermediates.
Analytical Chemistry: Acts as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) for the analysis of various compounds
Mécanisme D'action
The mechanism of action of trimethylsilyl(trimethylsilyl)propynoate involves the activation of the acetylenic bond and the ester group. The trimethylsilyl groups enhance the reactivity of the compound by stabilizing the transition states and intermediates during chemical reactions. This stabilization facilitates various cycloaddition and substitution reactions, making it a valuable reagent in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3-(trimethylsilyl)propynoate
- Methyl (trimethylsilyl)propiolate
- Trimethylsilylacetylene
Uniqueness
Trimethylsilyl(trimethylsilyl)propynoate is unique due to the presence of two trimethylsilyl groups, which significantly enhance its reactivity and stability compared to similar compounds. This dual silylation allows for more efficient and selective reactions, particularly in cycloaddition processes .
Propriétés
Numéro CAS |
97927-35-0 |
|---|---|
Formule moléculaire |
C9H18O2Si2 |
Poids moléculaire |
214.41 g/mol |
Nom IUPAC |
trimethylsilyl 3-trimethylsilylprop-2-ynoate |
InChI |
InChI=1S/C9H18O2Si2/c1-12(2,3)8-7-9(10)11-13(4,5)6/h1-6H3 |
Clé InChI |
JFBRBBCYDVYGKP-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#CC(=O)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





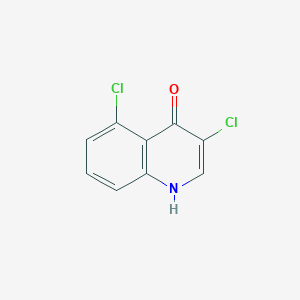
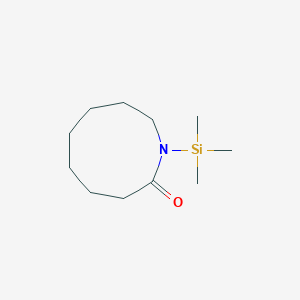

![2-(Methoxycarbonyl)imidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B11886806.png)

![4-Methyl-3,4-dihydro[1,2]oxazino[3,2-b]quinazolin-10(2H)-one](/img/structure/B11886815.png)

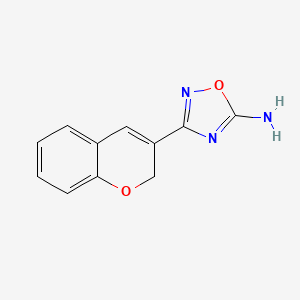
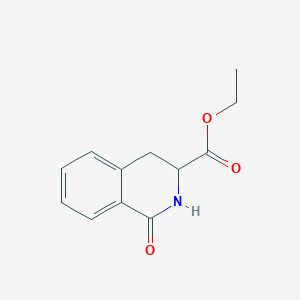
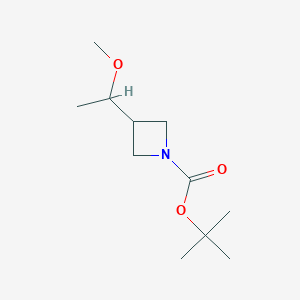
![2-Amino-1-(1-cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)ethanone](/img/structure/B11886840.png)
